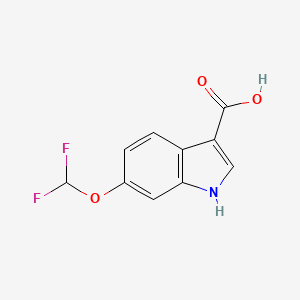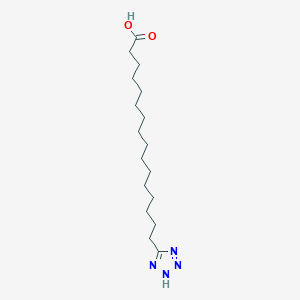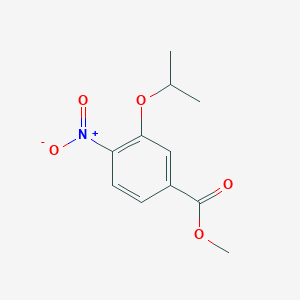
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile
描述
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C9H7F3N2. It is a derivative of benzonitrile, characterized by the presence of an amino group, a methyl group, and a trifluoromethyl group on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile typically involves multiple steps. One common method starts with m-trifluoromethyl fluorobenzene as the main raw material. The process includes three key steps: positioning bromination, cyano group replacement, and aminolysis substitution. The reaction conditions involve the use of glacial acetic acid, concentrated sulfuric acid, dibromohydantoin, quinoline, cuprous cyanide, liquid ammonia, and ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, with the final product achieving a content of more than 99 percent. The total yield of the product reaches 73 to 75 percent, and the production cost is kept low by using easily obtainable raw materials and a simple process .
化学反应分析
Types of Reactions
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted benzonitriles, amines, and other derivatives that retain the trifluoromethyl group. These products are valuable intermediates in the synthesis of more complex molecules .
科学研究应用
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile has several scientific research applications:
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 2-amino-5-methyl-4-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. In the context of cancer research, its derivatives inhibit the growth of endothelial cells by interfering with cellular pathways that regulate cell proliferation and survival. The exact molecular targets and pathways vary depending on the specific derivative and its application .
相似化合物的比较
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the methyl group.
4-Nitro-3-(trifluoromethyl)aniline: Contains a nitro group instead of an amino group.
4-Iodo-2-(trifluoromethyl)benzonitrile: Contains an iodine atom instead of an amino group.
Uniqueness
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile is unique due to the presence of both the amino and methyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
属性
分子式 |
C9H7F3N2 |
|---|---|
分子量 |
200.16 g/mol |
IUPAC 名称 |
2-amino-5-methyl-4-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H7F3N2/c1-5-2-6(4-13)8(14)3-7(5)9(10,11)12/h2-3H,14H2,1H3 |
InChI 键 |
WLYUHMDUERBMBU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C(F)(F)F)N)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl [3-(hydroxymethyl)phenoxy]acetate](/img/structure/B8760655.png)








![3-Bromo-7-iodothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8760697.png)


